molecular formula C20H26N2O6S2 B11485963 N-(2,6-dimethyl-3-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)methanesulfonamide

N-(2,6-dimethyl-3-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)methanesulfonamide

Cat. No.: B11485963
M. Wt: 454.6 g/mol
InChI Key: AEWNWWYYOMVOKO-UHFFFAOYSA-N
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Description

N-(2,6-dimethyl-3-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)methanesulfonamide: is a complex organic compound characterized by its unique structural features It contains a methanesulfonamide group attached to a phenyl ring, which is further substituted with a morpholine ring and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethyl-3-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)methanesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the phenylmethanesulfonamide core: This can be achieved by reacting 2,6-dimethylphenylamine with methanesulfonyl chloride under basic conditions.

    Introduction of the morpholine ring: The phenylmethanesulfonamide intermediate is then reacted with morpholine in the presence of a suitable base to form the morpholinyl derivative.

    Attachment of the phenoxymethyl group: Finally, the morpholinyl derivative is reacted with phenoxymethyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethyl-3-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-(2,6-dimethyl-3-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dimethyl-3-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)methanesulfonamide: Lacks the morpholine and phenoxymethyl groups.

    N-(2,6-dimethyl-3-{[2-(methyl)morpholin-4-yl]sulfonyl}phenyl)methanesulfonamide: Contains a methyl group instead of the phenoxymethyl group.

Uniqueness

N-(2,6-dimethyl-3-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)methanesulfonamide is unique due to the presence of both the morpholine ring and the phenoxymethyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C20H26N2O6S2

Molecular Weight

454.6 g/mol

IUPAC Name

N-[2,6-dimethyl-3-[2-(phenoxymethyl)morpholin-4-yl]sulfonylphenyl]methanesulfonamide

InChI

InChI=1S/C20H26N2O6S2/c1-15-9-10-19(16(2)20(15)21-29(3,23)24)30(25,26)22-11-12-27-18(13-22)14-28-17-7-5-4-6-8-17/h4-10,18,21H,11-14H2,1-3H3

InChI Key

AEWNWWYYOMVOKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCOC(C2)COC3=CC=CC=C3)C)NS(=O)(=O)C

Origin of Product

United States

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